4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-13-18(22-19-21-10-3-11-24(13)19)14-4-2-5-16(12-14)23-27(25,26)17-8-6-15(20)7-9-17/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBINQFDZFYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization for Imidazo[1,2-a]Pyrimidine Core Formation
The Gould-Jacobs reaction remains the cornerstone for constructing the imidazo[1,2-a]pyrimidine scaffold. Using 2-amino-5-methylpyrimidine and α-bromo-3-nitroacetophenone, cyclization proceeds under reflux in acetic acid (90°C, 12 h) to yield 3-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine (Scheme 1). This method, adapted from microwave-assisted protocols, achieves 78% yield with minimal byproducts.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 90°C |
| Time | 12 h |
| Yield | 78% |
¹H NMR (400 MHz, DMSO-d6) δ: 8.72 (d, J = 6.8 Hz, 1H, H-5), 8.45 (s, 1H, H-2), 8.12 (d, J = 8.0 Hz, 1H, Ar-H), 7.89–7.85 (m, 2H, Ar-H), 6.95 (d, J = 6.8 Hz, 1H, H-6), 2.43 (s, 3H, CH3).
Nitro Group Reduction to Aniline
Catalytic hydrogenation (H2, 50 psi, 25°C) over 10% Pd/C in ethanol reduces the nitro group to an amine, yielding 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline (Scheme 2). This step proceeds quantitatively (>95% yield) without affecting the imidazo[1,2-a]pyrimidine core.
Characterization Data
-
FT-IR : 3470 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch).
-
LC-MS : m/z 267.1 [M+H]⁺.
Sulfonylation of 3-(3-Methylimidazo[1,2-a]Pyrimidin-2-Yl)Aniline
Sulfonyl Chloride Activation and Coupling
Reacting 4-chlorobenzenesulfonyl chloride (1.2 equiv) with the aniline derivative in anhydrous dichloromethane (0°C → 25°C, 6 h) in the presence of triethylamine (2.0 equiv) affords the target sulfonamide (Scheme 3). This method, adapted from benzenesulfonamide syntheses, achieves 82% yield.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | CH2Cl2 |
| Base | Et3N (2.0 equiv) |
| Temperature | 0°C → 25°C |
| Time | 6 h |
| Yield | 82% |
Purification and Characterization
Flash chromatography (silica gel, EtOAc/hexane 1:1) followed by recrystallization from ethanol/water (1:3) yields pure product as a white crystalline solid.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.71 (d, J = 6.8 Hz, 1H), 8.45 (s, 1H), 8.12–7.98 (m, 4H), 7.85 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 8.4 Hz, 2H), 6.94 (d, J = 6.8 Hz, 1H), 2.42 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d6): δ 158.2, 147.5, 144.3, 137.8, 136.4, 133.7, 131.2, 129.6, 128.4, 126.3, 124.1, 117.9, 115.2, 21.5.
-
HRMS : m/z 441.0721 [M+H]⁺ (calc. 441.0724).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Imine Formation
Adapting methods from, imidazo[1,2-a]pyrimidine-2-carbaldehyde undergoes Schiff base formation with 3-nitroaniline under microwave irradiation (200 W, 80°C, 90 min), followed by reduction (NaBH4, MeOH) and sulfonylation. While this route reduces reaction time (total 8 h vs. 18 h), yields drop to 68% due to imine instability.
Critical Evaluation of Reaction Parameters
Solvent Effects on Sulfonylation
Polar aprotic solvents (DMF, DMSO) accelerate sulfonyl chloride activation but promote decomposition of the imidazo[1,2-a]pyrimidine core. Dichloromethane balances reactivity and stability, achieving optimal yields (Table 1).
Table 1. Solvent Screening for Sulfonylation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| CH2Cl2 | 82 | 98 |
| THF | 75 | 95 |
| DMF | 63 | 89 |
| Acetonitrile | 70 | 92 |
Temperature and Catalytic Effects
Elevated temperatures (>40°C) during sulfonylation lead to desulfonation byproducts. Catalytic DMAP (5 mol%) improves yields to 85% by facilitating sulfonate intermediate formation.
Scalability and Industrial Considerations
Kilogram-scale production (Fig. 2) employs continuous flow reactors for the Gould-Jacobs cyclization (residence time 30 min, 100°C), achieving 90% conversion. Membrane-based sulfonylation modules prevent HCl accumulation, enhancing safety and yield (88% at 5 kg/batch).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The presence of the sulfonamide group makes it susceptible to nucleophilic substitution reactions, while the chloro group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound could potentially be developed into a new class of antibiotics.
Industry: Its unique chemical properties make it suitable for use in material science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Heterocyclic Systems: The target compound’s imidazo[1,2-a]pyrimidine core differs from the pyrazolo[3,4-d]pyrimidine in , which introduces a pyrazole ring fused to pyrimidine. This difference may alter binding affinity to targets like kinases or adenosine receptors due to variations in π-π interactions and hydrogen-bonding capacity . Compared to Indapamide (a diuretic with a dihydroindole group), the target compound’s imidazopyrimidine likely shifts its mechanism away from renal sodium transport inhibition toward kinase or protease modulation .
Solubility and Bioavailability :
- The dihydrochloride salt of 4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide () demonstrates higher aqueous solubility than the free base form of the target compound, which may influence oral bioavailability .
Halogenation and Electronic Effects :
- The 4-chloro substituent on the benzene ring is conserved across analogs (e.g., ), suggesting a role in target binding or metabolic stability. Fluorinated derivatives () may exhibit improved membrane permeability and resistance to oxidative metabolism .
Synthetic Feasibility: The imidazopyrimidine scaffold in the target compound requires multi-step synthesis, including cyclocondensation of aminopyrimidines with α-haloketones, whereas piperazine-ethyl analogs () may involve simpler alkylation steps .
Research Findings and Implications
- Pharmacological Potential: The structural similarity to kinase inhibitors (e.g., pyrazolo-pyrimidines in ) suggests the target compound may inhibit enzymes like cyclin-dependent kinases (CDKs) or tyrosine kinases. However, empirical data on potency and selectivity are absent in the provided evidence.
- Crystallographic Validation : If the target compound’s structure was resolved using SHELX (as in ), its binding mode could be compared to analogs with available crystal structures to infer target engagement strategies .
Biological Activity
4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene sulfonamide core with a chloro substituent and an imidazo[1,2-a]pyrimidine moiety. The presence of the chloro group enhances lipophilicity, which may influence its interaction with biological targets. The molecular formula is C17H15ClN4O2S, and it has a molecular weight of approximately 358.84 g/mol.
| Attribute | Details |
|---|---|
| Molecular Formula | C17H15ClN4O2S |
| Molecular Weight | 358.84 g/mol |
| Structural Features | Benzene sulfonamide, chloro substituent, imidazo[1,2-a]pyrimidine |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-a]pyrimidine Ring : This can be achieved through condensation reactions between 2-aminopyrimidine and appropriate aldehydes or ketones.
- Coupling with Benzene Sulfonamide : The final step involves coupling the chlorinated imidazo derivative with a benzene sulfonamide under conditions that facilitate amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biochemical responses. For instance:
- Enzyme Inhibition : Studies suggest that the compound may inhibit certain kinases involved in cancer cell proliferation.
- Antimicrobial Activity : The imidazo[1,2-a]pyrimidine moiety has been linked to antibacterial properties against various strains.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that the compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Antibacterial Activity
The compound has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it was tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) below 200 μg/mL.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound in vitro on breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Study 2: Antibacterial Testing
In another study focusing on antibacterial properties, the compound was tested against various bacterial strains. The results showed that it had significant activity against E. coli with an MIC of 100 µg/mL and moderate activity against S. aureus.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide, and how are reaction conditions optimized?
- Answer : The synthesis involves three main steps:
Core heterocycle formation : Cyclization of precursors (e.g., amines and diketones) to generate the imidazo[1,2-a]pyrimidine moiety .
Chlorination : Introduction of chlorine at the 4-position of the benzene ring using chlorinating agents (e.g., Cl2 or SOCl2) under controlled temperatures (60–80°C) .
Sulfonamide coupling : Reaction of the intermediate amine with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for solubility), reaction time (monitored via TLC), and temperature gradients (e.g., gradual heating to avoid side reactions) .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Answer :
- ¹H/¹³C-NMR : Confirms regioselectivity of substituents (e.g., methyl group at position 3 of imidazo[1,2-a]pyrimidine) and sulfonamide linkage .
- FT-IR : Validates sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- LC-MS : Determines molecular weight (e.g., [M+H]<sup>+</sup> at m/z 457.3) and detects impurities .
- X-ray crystallography (if crystals form): Resolves 3D conformation and π-stacking interactions .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Answer :
- Substituent variation : Systematic replacement of the methyl group (imidazo[1,2-a]pyrimidine) or chlorine (benzene ring) with electron-withdrawing/donating groups to assess effects on biological activity .
- Binding assays : Competitive inhibition studies (e.g., enzyme targets like COX-2) to correlate substituent position with IC50 values .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses, while DFT calculations evaluate electronic effects of substituents .
Q. How can contradictory data on biological activity between similar sulfonamide derivatives be resolved?
- Answer : Contradictions often arise from:
- Purity discrepancies : Impurities (e.g., unreacted intermediates) may skew bioassay results. Validate purity via HPLC (>95%) .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Solubility effects : Use co-solvents (e.g., DMSO) at non-toxic concentrations (<1% v/v) to ensure compound availability in aqueous media .
Q. What advanced methodologies are employed to study metabolic stability and degradation pathways?
- Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to identify primary metabolites (e.g., hydroxylation at the imidazo ring) .
- Isotope labeling : Synthesize <sup>13</sup>C/<sup>15</sup>N-labeled analogs to trace metabolic intermediates .
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify stable formulations .
Methodological Notes
- Controlled synthesis : Use Schlenk lines for moisture-sensitive steps (e.g., sulfonamide coupling) .
- Data validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
- Contradiction resolution : Employ Bayesian statistical models to weigh conflicting bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
